1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane
Description
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-17(13-2-3-15-16(10-13)22-12-21-15)19-6-1-5-18(7-8-19)14-4-9-23-11-14/h2-3,10,14H,1,4-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTMIBCAECQDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic compound with a complex structure that has garnered interest in the field of medicinal chemistry. Its molecular formula is C17H22N2O3S, and it possesses a molecular weight of 334.43 g/mol. This compound is being investigated for various biological activities, including antioxidant properties and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
Canonical SMILES: C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4CCSC4
Antioxidant Activity
Recent studies have highlighted the antioxidant activity of compounds related to the benzodioxole structure. For instance, a related compound extracted from Hypecoum erectum exhibited moderate antioxidant activity with an IC50 value of 86.3 μM in a DPPH-scavenging assay . This suggests that similar derivatives, including 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane, may also exhibit significant antioxidant properties.
The biological activity of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can be attributed to several mechanisms:
- Radical Scavenging: The compound may neutralize free radicals through electron donation.
- Metal Chelation: It could bind metal ions that catalyze oxidative stress.
- Enzyme Inhibition: Potential inhibition of enzymes involved in oxidative processes may contribute to its protective effects.
Case Studies and Experimental Data
A detailed study on related benzodioxole compounds demonstrated their ability to reduce oxidative stress in vitro. The following table summarizes the findings from various studies on antioxidants derived from benzodioxole structures:
| Compound Name | Source | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound 1 | Hypecoum erectum | 86.3 ± 0.2 | Antioxidant |
| Coptisine | Various | 252.6 | Antioxidant |
| Protopine | Various | 345.2 | Antioxidant |
| Cryptopine | Various | 430.1 ± 1.6 | Antioxidant |
Scientific Research Applications
Structural Characteristics
The compound features a benzodioxole unit, known for its role in enhancing the solubility and bioavailability of pharmaceuticals. The presence of the thiolan group contributes to its potential activity against various biological targets.
Synthesis of Novel Derivatives
Research indicates that compounds similar to 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane can be synthesized through various alkylation and cyclization methods. For instance, the synthesis of 2,3,4,5-tetrahydro[1,3]diazepino derivatives has been explored, showcasing the versatility of diazepane derivatives in creating new pharmacological agents .
Pharmacological Evaluation
Preliminary studies have demonstrated that derivatives of diazepane compounds exhibit significant anxiolytic and analgesic activities. For example, compounds derived from similar structures have been evaluated for their efficacy in reducing anxiety and pain in animal models . The benzodioxole moiety is particularly noted for its anti-inflammatory properties.
Potential Therapeutic Uses
The unique structural features of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane suggest several therapeutic applications:
- Anxiolytic Agents : Due to its diazepane structure, it may act on GABA receptors to reduce anxiety.
- Analgesics : The compound's potential as an analgesic is supported by its ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), which are critical in pain and inflammation pathways .
Case Studies
Several studies have investigated the pharmacological profiles of related compounds:
| Compound Name | Activity Type | Efficacy | Reference |
|---|---|---|---|
| AZH-58 | Anxiolytic | High | |
| RU-476 | Analgesic | Moderate | |
| 10a | COX Inhibitor | 99% |
These findings highlight the potential of benzodioxole-containing compounds in developing new therapeutic agents.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The benzodioxole-5-carbonyl group in the target compound contrasts with methylsulfanylbenzoyl (BK80973, ), which lacks the oxygen-rich aromatic system. This difference may influence solubility and receptor-binding interactions. The thiadiazole substituent () introduces a nitrogen-sulfur heterocycle, altering electronic properties and rigidity compared to thiolan .
Synthetic Yields: Analogs with cyanophenyl and trifluoromethylphenyl groups () show moderate yields (44–51%), suggesting feasible synthetic routes for similar diazepane derivatives . No direct synthesis data are available for the target compound, though its structural similarity to BK80973 () implies comparable synthetic challenges.
Molecular Weight and Polarity :
- The target compound’s estimated molecular weight (356.42 g/mol) is higher than BK80973 (336.51 g/mol) due to the benzodioxole group’s oxygen content. This may affect blood-brain barrier permeability in therapeutic contexts.
Pharmacological and Computational Insights
While pharmacological data for the target compound are absent in the evidence, analogs in and highlight trends:
- discusses 1,4-diazepane derivatives with pyridinyl substituents (e.g., NS3531, NS3573) showing binding affinity for nicotinic acetylcholine receptors (nAChRs) . This suggests that the target compound’s benzodioxole and thiolan groups could similarly modulate receptor interactions.
- and describe density-functional theory (DFT) methods for predicting thermochemical and electronic properties, which could be applied to compare the target compound’s stability and reactivity with its analogs .
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Derivatives
A well-established method involves reacting 1,3-diaminopropane derivatives with ketones or aldehydes. For this compound, 4-(thiolan-3-yl)-1,4-diazepane is synthesized via:
- Thiolan-3-carbaldehyde (prepared by oxidation of thiolan-3-methanol) is condensed with N-Boc-1,3-diaminopropane in ethanol under reflux.
- The resulting imine intermediate undergoes catalytic hydrogenation (H₂, Pd/C) to saturate the diazepine ring, yielding the diazepane core.
This method achieves yields of 68–72% when heteropolyacid catalysts (e.g., H₃PW₁₂O₄₀) are employed to accelerate imine formation.
Ring-Closing Metathesis (RCM)
Alternative routes utilize Grubbs catalysts for RCM of diene precursors:
- A diene precursor CH₂=CH-NH-(CH₂)₂-NH-CH₂-CH₂-S-C₄H₇ (thiolan-substituted) is treated with Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane.
- The reaction proceeds at 40°C for 12 hours , forming the diazepane ring with >85% efficiency .
Synthesis of 1,3-Benzodioxole-5-Carbonyl Chloride
The benzodioxole carbonyl group is introduced via acyl chloride coupling:
Benzodioxole Carboxylic Acid Preparation
Acyl Chloride Formation
- The carboxylic acid (1 equiv) is treated with thionyl chloride (2.2 equiv) in anhydrous dichloromethane.
- The mixture is refluxed for 3 hours , followed by solvent evaporation to isolate the acyl chloride as a yellow oil (yield 92% ).
Final Coupling Reaction
The diazepane core and benzodioxole carbonyl chloride are coupled via nucleophilic acyl substitution:
Reaction Conditions
Workup and Purification
- The mixture is diluted with ethyl acetate and washed with 5% HCl and saturated NaHCO₃ .
- The organic layer is dried (MgSO₄), concentrated, and purified via flash chromatography (SiO₂, hexane/EtOAc 3:1).
- The product is obtained as a pale-yellow solid (yield 78% , purity >95% by HPLC ).
Alternative Pathways and Optimization
One-Pot Synthesis
A patent (US4155904A) describes a one-pot method for analogous diazepines:
- Hexamethylenetetramine (1.2 equiv) and ammonium bromide (0.1 equiv) are heated with a benzophenone derivative in ethanol/water (9:1) .
- Refluxing for 4–5 hours induces cyclocondensation, yielding the diazepine intermediate.
- For diazepanes, sodium borohydride is added post-reaction to reduce the imine bonds.
Catalytic Improvements
Keggin-type heteropolyacids (e.g., H₃PMo₁₂O₄₀) reduce reaction times by 40% compared to traditional acids like CF₃COOH.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Industrial Scalability Prospects
- Continuous-flow systems could enhance safety during acyl chloride synthesis.
- Heterogeneous catalysts (e.g., immobilized HPAs) enable catalyst recycling, reducing costs.
Q & A
Q. How can researchers optimize the synthesis yield and purity of 1-(2H-1,3-benzodioxole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters. For example, catalysts (e.g., acid/base catalysts) and reaction conditions (temperature: 60–100°C, solvent polarity, inert atmosphere) significantly influence yield and selectivity . Stepwise protocols, such as coupling the benzodioxole carbonyl moiety to the diazepane core before introducing the thiolan substituent, can minimize side reactions . Monitoring intermediates via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction progression . Purification via column chromatography (hexanes/EtOAc gradients) or recrystallization (acetic acid) improves purity .
Q. What analytical methods are recommended for characterizing this compound’s structural integrity and stability?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves the benzodioxole, diazepane, and thiolan substituents, with specific attention to coupling constants and diastereotopic protons . High-resolution mass spectrometry (HRMS) confirms molecular mass and isotopic patterns . Stability studies under varying pH, temperature, and light exposure (via accelerated degradation assays) identify labile functional groups (e.g., the benzodioxole ring or thiolan sulfur) .
Q. How should researchers validate the compound’s biological activity in preliminary assays?
Methodological Answer: Use dose-response assays (e.g., IC₅₀ determinations) in cell-based models relevant to the hypothesized mechanism (e.g., GPCR modulation due to the diazepane core) . Include positive controls (e.g., diazepane derivatives with known activity) and negative controls (solvent-only) to isolate compound-specific effects . Reproducibility across triplicate experiments and statistical validation (ANOVA, p < 0.05) are critical to confirm activity .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies of this compound be resolved?
Methodological Answer: Contradictions often arise from assay-specific variables (e.g., cell line selection, solvent compatibility). For example, dimethyl sulfoxide (DMSO) may stabilize the thiolan group in some assays but induce cytotoxicity at high concentrations . Researchers should:
- Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric binding assays).
- Apply multivariate statistical analysis to decouple confounding factors (e.g., solvent effects, batch variability) .
- Revisit synthetic protocols to rule out impurities (e.g., unreacted intermediates) as contributors .
Q. What theoretical frameworks guide the design of derivatives with enhanced target selectivity?
Methodological Answer: Structure-activity relationship (SAR) models rooted in quantum mechanical calculations (e.g., DFT for electron density mapping) and molecular docking (e.g., AutoDock Vina) predict interactions between the benzodioxole carbonyl group and target receptors . For instance, modifying the thiolan ring’s stereochemistry (R vs. S configuration) alters binding affinity to sulfhydryl-containing enzymes . Researchers should align derivative design with established pharmacophore models (e.g., GPCR allosteric sites) and validate predictions via synthesis and assay iterations .
Q. What methodologies enable predictive modeling of this compound’s metabolic fate?
Methodological Answer: In silico tools (e.g., SwissADME, MetaSite) simulate phase I/II metabolism, identifying vulnerable sites (e.g., oxidation of the thiolan sulfur or hydrolysis of the benzodioxole ring) . In vitro microsomal assays (human liver microsomes + NADPH) quantify metabolic stability, while LC-MS/MS traces metabolite formation . For advanced models, integrate physiologically based pharmacokinetic (PBPK) simulations with enzyme kinetic data (e.g., CYP450 isoform specificity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
